molecular formula C19H20N4OS B1227188 2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one

2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one

Cat. No.: B1227188
M. Wt: 352.5 g/mol
InChI Key: ODANYRXUIXFPLA-UHFFFAOYSA-N
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Description

ML152 Analog is a small molecule drug that functions as an inhibitor of galactokinase 1 (GALK1). This compound was initially developed by the National Human Genome Research Institute and is currently in the preclinical phase of research. It is primarily investigated for its potential therapeutic applications in treating galactosemias, a group of genetic metabolic disorders characterized by the inability to properly metabolize galactose .

Preparation Methods

The synthesis of ML152 Analog involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Step 1: Preparation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic addition reactions.

    Step 3: Purification of the final product using techniques such as column chromatography or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

ML152 Analog undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the ML152 Analog molecule are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

ML152 Analog has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of galactokinase 1 and its effects on galactose metabolism.

    Biology: Researchers use ML152 Analog to investigate the biological pathways involving galactokinase 1 and to understand the molecular mechanisms underlying galactosemias.

    Medicine: The compound is being explored for its potential therapeutic applications in treating galactosemias and other metabolic disorders.

    Industry: While its industrial applications are still under investigation, ML152 Analog could potentially be used in the development of new drugs targeting metabolic pathways.

Mechanism of Action

ML152 Analog exerts its effects by inhibiting the activity of galactokinase 1, an enzyme responsible for the phosphorylation of galactose to galactose-1-phosphate. By inhibiting this enzyme, ML152 Analog reduces the levels of galactose-1-phosphate, which is believed to be the major pathogenic factor in galactosemias . The compound’s mechanism of action involves competitive inhibition, where it competes with the natural substrate (galactose) for binding to the active site of galactokinase 1.

Comparison with Similar Compounds

ML152 Analog is unique in its selective inhibition of galactokinase 1. Similar compounds include other galactokinase inhibitors, such as:

    Compound A: Another galactokinase inhibitor with a different core structure but similar inhibitory activity.

    Compound B: A less potent inhibitor of galactokinase 1, used as a reference compound in research studies.

    Compound C: A structurally similar compound with additional functional groups that enhance its selectivity and potency.

Compared to these similar compounds, ML152 Analog stands out due to its higher selectivity and potency in inhibiting galactokinase 1, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]-5-one

InChI

InChI=1S/C19H20N4OS/c24-14-8-5-7-13-16(14)19(10-3-4-11-19)23-17(20-13)22-18-21-12-6-1-2-9-15(12)25-18/h1-2,6,9H,3-5,7-8,10-11H2,(H2,20,21,22,23)

InChI Key

ODANYRXUIXFPLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one
Reactant of Route 2
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one
Reactant of Route 3
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one
Reactant of Route 4
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one
Reactant of Route 5
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one
Reactant of Route 6
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one

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